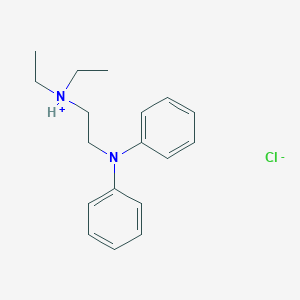
N,N-Diethyl-N',N'-diphenyl-ethylenediamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-N',N'-diphenyl-ethylenediamine hydrochloride (DPDPE) is a synthetic opioid peptide that acts as a selective agonist for the delta-opioid receptor. The compound has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
Mecanismo De Acción
N,N-Diethyl-N',N'-diphenyl-ethylenediamine hydrochloride acts as a selective agonist for the delta-opioid receptor, which is primarily located in the brain and spinal cord. Activation of this receptor produces a variety of effects, including pain relief, sedation, and euphoria.
Efectos Bioquímicos Y Fisiológicos
N,N-Diethyl-N',N'-diphenyl-ethylenediamine hydrochloride has been shown to produce a variety of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of ion channels, and modulation of intracellular signaling pathways. The compound has also been shown to produce analgesic effects in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-Diethyl-N',N'-diphenyl-ethylenediamine hydrochloride is a useful tool for studying the delta-opioid receptor and its effects on various physiological processes. The compound is relatively stable and can be easily synthesized, making it a convenient tool for laboratory experiments. However, it is important to note that N,N-Diethyl-N',N'-diphenyl-ethylenediamine hydrochloride is a synthetic opioid peptide and should be used with caution in laboratory settings.
Direcciones Futuras
There are many potential future directions for research on N,N-Diethyl-N',N'-diphenyl-ethylenediamine hydrochloride and the delta-opioid receptor. One area of interest is the development of novel therapeutic agents that target this receptor for the treatment of pain, addiction, and other conditions. Additionally, further research is needed to fully understand the biochemical and physiological effects of N,N-Diethyl-N',N'-diphenyl-ethylenediamine hydrochloride and its potential applications in scientific research.
Métodos De Síntesis
N,N-Diethyl-N',N'-diphenyl-ethylenediamine hydrochloride can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One common method involves the coupling of N,N-diethylglycine with diphenylalanine, followed by deprotection and purification to yield the final product.
Aplicaciones Científicas De Investigación
N,N-Diethyl-N',N'-diphenyl-ethylenediamine hydrochloride has been used extensively in scientific research to study the delta-opioid receptor and its role in pain modulation, addiction, and other physiological processes. The compound has also been investigated as a potential therapeutic agent for a variety of conditions, including depression, anxiety, and neurodegenerative diseases.
Propiedades
Número CAS |
101418-45-5 |
|---|---|
Nombre del producto |
N,N-Diethyl-N',N'-diphenyl-ethylenediamine hydrochloride |
Fórmula molecular |
C18H25ClN2 |
Peso molecular |
304.9 g/mol |
Nombre IUPAC |
diethyl-[2-(N-phenylanilino)ethyl]azanium;chloride |
InChI |
InChI=1S/C18H24N2.ClH/c1-3-19(4-2)15-16-20(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14H,3-4,15-16H2,1-2H3;1H |
Clave InChI |
PTFOPRJKELEUPW-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCN(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |
SMILES canónico |
CC[NH+](CC)CCN(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |
Sinónimos |
2-(diphenylamino)ethyl-diethyl-azanium chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27127.png)
![7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27128.png)
![Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B27132.png)
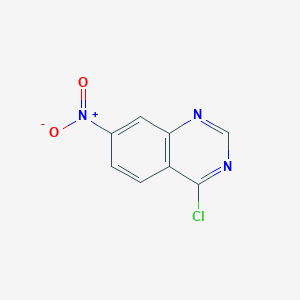

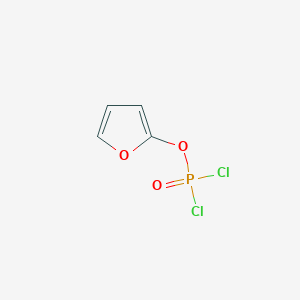

![5-Amino-2-(hexylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B27149.png)
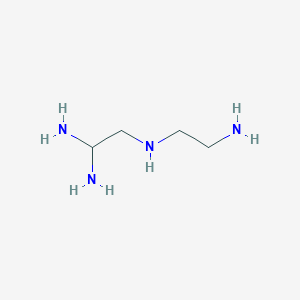
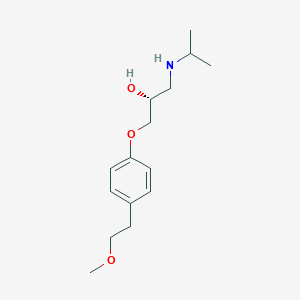

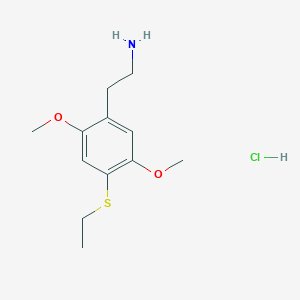

![1,8-Diazabicyclo[6.3.1]dodecane](/img/structure/B27161.png)